Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3 |
InChI Key |
MGHQSADCDCABJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives
N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives can be synthesized from pyrrolidine-2-carbonyl chloride and substituted aromatic amines in the presence of acetone. Pyrrolidine-2-carbonyl chloride is synthesized from pyrrolidine-2-carboxylic acid (L-proline) with phosphorus pentachloride in the presence of acetyl chloride.
- A stirred suspension of the hydrochloride of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) in a dry condition.
- The reaction mixture is warmed to 35ºC, and additional phosphorus pentachloride (9.6 mmol, 2.0 g) is added after 4 h. After stirring for an additional 4 h, the reaction mixture is cooled in an ice bath.
- The resultant product in one portion (1 mmol) is further suspended in acetone (40 ml) with substituted aniline (1 mmol) and heated to reflux for 8 h.
- After cooling to room temperature, the resultant product is treated with 1N NaOH and extracted with ethyl acetate (75 ml). The organic layer is separated, dried (Na2SO4), and evaporated under reduced pressure to give a sticky product, which is purified with petroleum ether or diethyl ether by scratching the compounds with the wall of the beaker and discarding the soluble impurities and further recrystallized with an appropriate solvent. The process continues until a pure product is obtained.
Scheme 1 : Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives
Iodine/K2CO3-Catalyzed Synthesis of Multisubstituted Pyrrolidine-2-carboxylates
Multisubstituted pyrrolidine-2-carboxylates can be synthesized via a one-pot cycloaddition of an araldehyde, an amino acid ester, and a chalcone using iodine/K2CO3 as a catalyst.
- Reactant 1 (0.5 mmol), an amino acid ester 2 (0.5 mmol), a chalcone 3 (0.25 mmol), K2CO3 (1.5 mmol), I2 (0.2 mmol), and THF (2 mL) are successively added into a closed and dry reaction tube and stirred at 80 °C for 7 h.
- The reaction is monitored by TLC.
- After the reaction has finished, the reaction mixture is extracted with ethyl acetate (3 × 10 mL) and washed with water, and the combined organic layers are washed with brine and aqueous Na2S2O3, dried over anhydrous Na2SO4, and concentrated in vacuo.
- Purification of the crude product by flash chromatography on silica gel (eluent ethyl acetate/petroleum ether = 1/4) gives the desired products 4a–w.
Preparation of 1-(2-chlorophenyl)-2-(4-fluorophenyl) Propylene
- O-chlorobenzyl phosphonic acid diester is prepared by the stirring reaction of adjacent chlorobenzyl chloride and phosphorous acid ester under reflux state.
- O-chlorobenzyl phosphonic acid diester with fluoro acetophenone is reacted to prepare 1-(2-chloro-phenyl-)-2-(4-fluorophenyl) propylene. Polar solvents are used as a catalyst under strong alkaline conditions, and the mole ratio of the consumption of the catalyst and o-chlorobenzyl phosphonic acid diester is 1:0.5-5.
$$
\text{o-chlorobenzyl phosphonic acid diester + fluoro acetophenone} \rightarrow \text{1-(2-chloro-phenyl-)-2-(4-fluorophenyl) propylene}
$$
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate and its analogs:
Physicochemical Properties
Pharmacological Implications
- Target Compound : Fluorine enhances binding to aryl hydrocarbon receptors (AhR) or serotonin receptors due to its electronegativity and small size.
- Benzyl/Nitro Analog : Nitro groups may confer antibacterial activity but pose toxicity risks due to metabolic reduction to amines.
- Difluorophenyl/Bicyclic Analog : Rigid bicyclic structure improves target specificity, while difluorophenyl enhances metabolic stability.
Biological Activity
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.24 g/mol
- Structure : The compound features a methyl ester group and a para-fluorophenyl substituent, contributing to its unique properties and potential applications in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory effects.
- Receptor Binding : The fluorophenyl group enhances selectivity towards certain receptors, modulating their activity and leading to various biological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies indicate potential antiviral properties against various viral pathogens.
- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antifungal Activity : Research suggests potential antifungal effects, although specific data is limited.
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored, particularly in models of metastatic cancer .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic profiles in animal models, indicating potential for oral bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling fluorophenyl-containing reagents with pyrrolidine precursors. For example, fluorophenyl benzyl derivatives (e.g., 2,3-difluorobenzaldehyde) are reacted under basic conditions, followed by esterification or cyclization steps . Reaction parameters like solvent polarity (e.g., dichloromethane vs. toluene), temperature, and catalyst loading (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purity (>98%) is validated via HPLC or LC-MS, as described in quality control protocols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent integration and stereochemistry (e.g., δH 3.7–4.2 ppm for ester methyl groups) .
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., spiro[indoline-pyrrolidine] derivatives in ). SHELX software refines structural models, particularly for chiral centers .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester moiety .
- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, given its stereogenic centers?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients. Adjust mobile phase pH to enhance enantiomer retention .
- Crystallization : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to isolate (R)- or (S)-enantiomers, as demonstrated for related pyrrolidine esters .
Q. How do crystallographic data resolve structural ambiguities in pyrrolidine derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–C: 1.54 Å), torsion angles, and fluorine substituent orientation. For example, reports a spiro[indoline-pyrrolidine] structure with a nitro group at C3, validated via SHELXL refinement . Disordered fluorophenyl groups are resolved using occupancy factor adjustments .
Q. What strategies optimize the synthesis of analogues with modified fluorophenyl or ester groups?
- Methodological Answer :
- Fluorophenyl modifications : Replace 4-fluorophenyl with 2,4-difluorophenyl via Suzuki-Miyaura coupling using aryl boronic esters .
- Ester hydrolysis : Convert methyl ester to carboxylic acid using LiOH/THF/water, then couple with amines for amide derivatives .
- Ring functionalization : Introduce nitro or sulfonyl groups at pyrrolidine C4 via electrophilic substitution .
Q. How should researchers address discrepancies in reported synthetic yields for structurally related compounds?
- Methodological Answer :
- Reagent purity : Trace moisture in reagents (e.g., boronic acids) can reduce yields; use molecular sieves or anhydrous solvents .
- Analytical consistency : Compare yields using standardized HPLC protocols (e.g., ’s >98% purity threshold).
- Catalyst optimization : For Pd-mediated reactions (e.g., aza-Heck cyclizations), screen ligands (e.g., PA-Ph in ) to improve turnover .
Data Contradiction Analysis
- Example : reports multi-step synthesis with unspecified yields, while achieves 69% yield for a similar pyrrolidine derivative. This discrepancy may arise from divergent purification methods (e.g., FCC in vs. simple filtration in other protocols). Researchers should replicate conditions with rigorous analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
